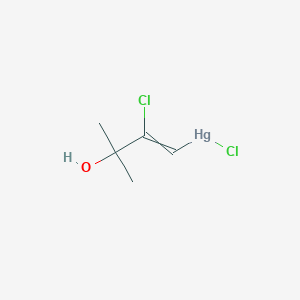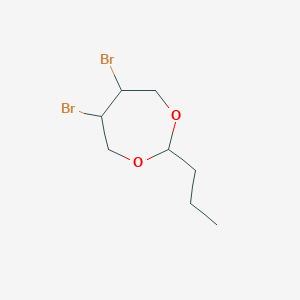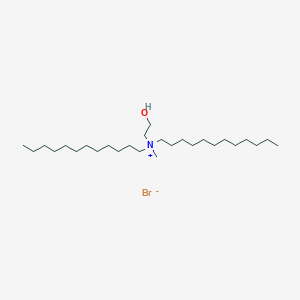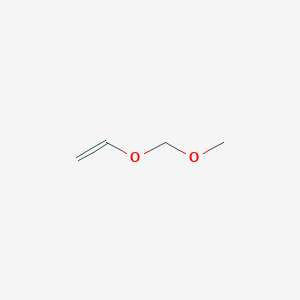
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes a phosphorodithioic acid moiety and an oxathiinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid with 2,3-dihydro-1,4-oxathiin. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethyl sulfate and a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atoms to sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but with ethyl groups instead of methyl groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound includes an additional methyl group on the sulfur atom.
Dimethoate: An organophosphorus compound with a different functional group arrangement but similar applications.
Uniqueness
Phosphorodithioic acid, S-2,3-dihydro-1,4-oxathiinyl O,O-dimethyl ester is unique due to its oxathiinyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other organophosphorus compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
63716-52-9 |
|---|---|
Molecular Formula |
C6H11O3PS3 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,3-dihydro-1,4-oxathiin-2-ylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11O3PS3/c1-7-10(11,8-2)13-6-5-12-4-3-9-6/h3-4,6H,5H2,1-2H3 |
InChI Key |
SVRGTAIJSHLTQN-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SC1CSC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)


![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)



